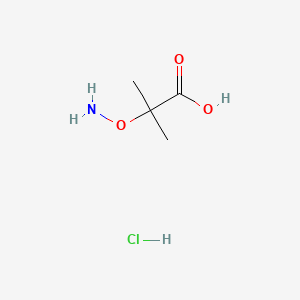

2-(Aminooxy)-2-methylpropanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminooxy-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPZGAAOCIFBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008964 | |

| Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89766-91-6 | |

| Record name | Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89766-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminooxy)-2-methylpropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminooxy)-2-methylpropanoic acid hydrochloride chemical properties

An In-Depth Technical Guide to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: Properties, Reactivity, and Applications

Introduction

This compound, often abbreviated as AOIBA, is a bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure features a carboxylic acid and a terminal aminooxy group, presented as a stable hydrochloride salt.[1] This unique arrangement makes it a powerful linker molecule, primarily utilized for the covalent conjugation of molecules through a highly specific and efficient reaction known as oxime ligation.

The core utility of this compound lies in the chemoselective reaction of its aminooxy moiety with aldehydes or ketones present on a target molecule. This reaction proceeds under mild, often physiological, conditions to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[1][] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, intended for researchers and scientists leveraging advanced bioconjugation techniques.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound determine its handling, storage, and application parameters. As a solid at room temperature, it is typically supplied as a crystalline powder with a purity exceeding 95-97% for research applications.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 89766-91-6 | [1][3][4][5] |

| Molecular Formula | C₄H₁₀ClNO₃ | [1][3][4] |

| Molecular Weight | 155.58 g/mol | [1][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 164-166 °C | [4] |

| Boiling Point | 264.1 °C at 760 mmHg | [][4] |

| Density | 1.199 g/cm³ | [][4] |

| IUPAC Name | 2-aminooxy-2-methylpropanoic acid;hydrochloride | [1][5] |

Solubility and Stability: Due to its ionic hydrochloride salt form, the compound is generally soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO).[1] It is stable when stored under dry, inert conditions at room temperature.[1][6] However, researchers should be aware that the compound may undergo hydrolysis in strongly acidic or basic aqueous environments, which could affect its reactivity over time.[1]

Core Reactivity: The Aminooxy-Carbonyl Ligation

The primary value of this compound in scientific applications stems from the nucleophilic reaction of its aminooxy (-ONH₂) group with electrophilic carbonyl groups (aldehydes and ketones).[1]

Mechanism of Oxime Formation

This reaction is a type of condensation or addition-elimination reaction. The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, known as an oxime ether linkage.[1] The reaction is highly specific and can be performed in the presence of many other functional groups, making it an ideal bioorthogonal ligation strategy.[]

The process is typically acid-catalyzed. The optimal pH for oxime ligation is generally between 4 and 6. At lower pH values, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH values, the rate of dehydration of the hemiaminal intermediate slows down.

Caption: Reaction of an aminooxy group with a ketone/aldehyde.

Stability of the Oxime Linkage

The resulting oxime bond is significantly more stable to hydrolysis compared to other common bioconjugation linkages like imines (Schiff bases) and hydrazones, particularly at neutral or physiological pH. This enhanced stability is critical for applications where the resulting conjugate must remain intact in a biological environment, such as in the development of antibody-drug conjugates (ADCs).

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific fields.[7]

Bioconjugation and Bioorthogonal Chemistry

This is the primary application area for the compound.[][8] Its bifunctional nature allows it to act as a crosslinker between two molecules, one functionalized with a carbonyl group and the other with the carboxylic acid of AOIBA (typically after activation).

-

Antibody-Drug Conjugates (ADCs): In ADC development, AOIBA can be used to link a cytotoxic drug to an antibody.[7] The antibody is often modified to introduce a unique aldehyde or ketone handle, which then reacts with the aminooxy group of the drug-linker complex.

-

Protein and Peptide Labeling: It enables the site-specific labeling of proteins or peptides with probes, tags (like biotin or fluorophores), or other molecules for diagnostic and research purposes.[7]

-

Surface Modification: The molecule is used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic arrays, and biocompatible materials.

Caption: AOIBA linking a biomolecule and a payload molecule.

Synthetic Chemistry

Beyond bioconjugation, this compound serves as a valuable synthetic intermediate in organic chemistry for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions based on the specific substrates and desired outcomes.

Protocol: General Procedure for Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with this compound.

-

Dissolve Substrate: Dissolve the carbonyl-containing molecule (e.g., protein) in a suitable buffer, typically at a pH between 4.5 and 6.0 (e.g., 100 mM sodium acetate).

-

Prepare AOIBA Solution: Prepare a stock solution of this compound in the same buffer or water.

-

Initiate Reaction: Add a 10- to 50-fold molar excess of the AOIBA solution to the substrate solution. The exact excess will depend on the reactivity of the carbonyl group and may require optimization.

-

Incubate: Allow the reaction to proceed for 2-12 hours at room temperature or 4 °C. Reaction progress can be monitored by techniques such as mass spectrometry or HPLC.

-

Purification: Remove excess unreacted AOIBA and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

Characterization: Confirm the formation of the conjugate by mass spectrometry (observing the expected mass shift), HPLC, or SDS-PAGE.

Protocol: Analytical Characterization by HPLC

Purity assessment and reaction monitoring can be effectively performed using reverse-phase HPLC.[1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.[1]

-

Analysis: The retention time of the starting materials and the newly formed conjugate will differ, allowing for quantification of conversion and assessment of purity.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Data | Reference |

| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed at approximately δ 168.1 (carboxylic acid), 83.3 (quaternary carbon), and 17.4 (methyl group). | [1] |

| HRMS (ESI/QTOF) | High-resolution mass spectrometry should be used to confirm the exact mass of the protonated molecule ([M+H]⁺). | [1] |

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling this compound.

GHS Hazard Classification:

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1][4][9] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][9] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1][9] |

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Wash hands thoroughly after handling.[10]

-

Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place.[6]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][6]

-

Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled reaction conditions.

Conclusion

This compound is a highly valuable and versatile chemical tool. Its defining feature—the ability of its aminooxy group to selectively react with aldehydes and ketones to form a stable oxime linkage—positions it as a staple reagent in the field of bioconjugation. For researchers in drug development, diagnostics, and materials science, a thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in creating novel and robust molecular constructs.

References

-

National Center for Biotechnology Information. (n.d.). 2-(Aminooxy)-2-methylpropionic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Alchem. (n.d.). CAS 89766-91-6 | this compound. Retrieved from [Link]

-

Hangzhou Xihua Technology Co., Ltd. (2025). GHS SDS. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 89766-91-6]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Aminooxy)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Advances in Bioconjugation. PMCID: PMC2835158. Retrieved from [Link]

-

Market Publishers. (2025). 2-(Aminooxy)-2-methylpropionic acid hydrochloride (CAS 89766-91-6) Market Research Report 2025. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 89766-91-6|this compound|BLD Pharm [bldpharm.com]

- 7. susupport.com [susupport.com]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89766-91-6 Name: 2-(aminooxy)-2-methylpropionic acid hydrochloride [xixisys.com]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: A Keystone Reagent for Bioconjugation

This guide provides a comprehensive technical overview of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS No. 89766-91-6), a pivotal reagent in modern bioconjugation and chemical biology. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and, most critically, its application in forming stable oxime bonds for the conjugation of biomolecules. We will explore the causality behind experimental choices, provide field-proven protocols, and ground all claims in authoritative scientific literature.

Introduction: The Power of the Aminooxy Group

In the intricate world of bioconjugation—the science of linking molecules to proteins, peptides, nucleic acids, or other biomolecules—the choice of chemical linkage is paramount. The ideal ligation chemistry is highly selective (bioorthogonal), proceeds under mild, physiological conditions, and forms a stable, covalent bond. This compound, often abbreviated as AOIBA, has emerged as a valuable tool precisely because its core functional group, the aminooxy moiety (-ONH₂), excels in one of the most reliable bioconjugation reactions: oxime ligation .

The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones to form a stable oxime bond.[1] This reaction's high chemoselectivity allows for the precise modification of biomolecules even in complex biological mixtures, minimizing the side reactions that can plague other conjugation methods. The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine bonds, ensuring the integrity of the final conjugate in biological systems.[2]

This guide will provide the technical foundation and practical protocols necessary to successfully employ this compound in your research endeavors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89766-91-6 | N/A |

| Molecular Formula | C₄H₁₀ClNO₃ | [] |

| Molecular Weight | 155.58 g/mol | [] |

| Appearance | White to off-white powder or crystals | N/A |

| Boiling Point | 264.1°C at 760 mmHg | [] |

| Density | 1.199 g/cm³ | [] |

| Solubility | Likely soluble in polar solvents like water and DMSO | [1] |

Safety Profile: This compound should be handled with appropriate laboratory precautions. It is classified with the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Characterization

The synthesis of this compound is generally achieved through the reaction of a starting propanoic acid derivative with a source of the aminooxy group under acidic conditions.

General Synthesis Pathway

A common synthetic route involves the reaction of 2-bromo-2-methylpropanoic acid with hydroxylamine. The reaction proceeds via nucleophilic substitution, where the hydroxylamine displaces the bromide. The use of hydrochloric acid facilitates the formation of the final hydrochloride salt, which often improves the compound's stability and handling characteristics.[1] One report indicates that this compound can be synthesized with an 87% yield under reflux conditions with HCl.[1]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Purification and Quality Control

Post-synthesis, purification is typically carried out by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity and identity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

The Core Application: Oxime Ligation

The primary utility of this compound lies in its application as a bioorthogonal ligation partner. The reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) on a target molecule is the cornerstone of its function.

Mechanism of Action

The oxime ligation reaction is a nucleophilic addition-elimination reaction. The nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable oxime C=N-O bond.

Mechanism of Oxime Ligation:

Caption: Simplified mechanism of oxime bond formation.

The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4.5-5.5). However, for many biological applications where maintaining physiological pH is crucial, the reaction can be effectively catalyzed. Aniline and its derivatives are common catalysts that significantly accelerate the reaction rate at neutral pH.[4][5][6][7]

Kinetic Profile

The efficiency of a bioconjugation reaction is often defined by its kinetics. The rate of oxime ligation can be significantly influenced by the choice of catalyst. Studies have shown that catalysts like m-phenylenediamine (mPDA) can be up to 15 times more efficient than the traditionally used aniline, primarily due to their greater aqueous solubility, which allows for use at higher concentrations.[4][6]

| Catalyst | Relative Efficiency (Compared to uncatalyzed) | Optimal pH | Reference(s) |

| None | 1x | ~4.5 | [4] |

| Aniline | Up to 40x | 6.5 - 7.5 | [7] |

| m-Phenylenediamine (mPDA) | Can be >10x more efficient than aniline | 6.5 - 7.5 | [4][6] |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for each step. They are adapted from established methodologies for oxime ligation.

Protocol 1: General Bioconjugation via Oxime Ligation

This protocol outlines a general procedure for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials:

-

Aldehyde/ketone-modified protein (1-5 mg/mL in a suitable buffer, e.g., Phosphate-Buffered Saline, pH 7.4)

-

This compound

-

Aniline (catalyst)

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

DMSO (for preparing stock solution)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or the reaction buffer to create a 100 mM stock solution.

-

Prepare a 1 M stock solution of aniline in DMSO.

-

Rationale: Stock solutions allow for precise and easy addition of reagents to the reaction mixture. DMSO is used for compounds that may have limited aqueous solubility.

-

-

Set up the Ligation Reaction:

-

In a microcentrifuge tube, combine the aldehyde/ketone-modified protein with the reaction buffer.

-

Add the this compound stock solution to achieve a final concentration that is in 10-50 fold molar excess over the protein.

-

Rationale: A molar excess of the aminooxy reagent drives the reaction equilibrium towards product formation.

-

Add the aniline stock solution to a final concentration of 10-100 mM.

-

Rationale: The catalyst is crucial for achieving a reasonable reaction rate at neutral pH.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking. The optimal time may need to be determined empirically.

-

Rationale: Incubation allows the reaction to proceed to completion. Monitoring the reaction progress by techniques like SDS-PAGE or mass spectrometry is recommended.

-

-

Purification:

-

Remove the excess unreacted aminooxy reagent and catalyst by size-exclusion chromatography, dialysis, or spin filtration.

-

Rationale: Purification is essential to obtain the final conjugate free from contaminants that could interfere with downstream applications.

-

-

Characterization:

-

Confirm the successful conjugation using mass spectrometry (to observe the mass shift corresponding to the addition of the reagent) and SDS-PAGE (to check for protein integrity and shifts in mobility).

-

Workflow for General Protein Conjugation:

Caption: Step-by-step workflow for protein conjugation using AOIBA.

Application in Metabolomics and Proteomics

Aminooxy-containing probes are valuable tools for "fishing" for carbonylated molecules in complex biological samples. In metabolomics and proteomics, endogenous aldehydes and ketones can be generated as a result of oxidative stress or specific enzymatic activities.

By using an aminooxy probe that also contains a reporter tag (like biotin or an alkyne for click chemistry), researchers can selectively label these carbonylated species. The tagged molecules can then be enriched using affinity purification (e.g., streptavidin beads for biotin) and identified by mass spectrometry. This approach allows for the discovery of novel biomarkers of disease and a deeper understanding of metabolic pathways.[8][9][10][11] this compound can serve as a foundational building block for creating such custom probes.

Conclusion and Future Outlook

This compound is more than just a chemical; it is an enabling tool for innovation in drug development, diagnostics, and fundamental biological research. Its strength lies in the robust and reliable oxime ligation chemistry it facilitates, allowing for the precise and stable construction of complex bioconjugates. As the fields of chemical biology and targeted therapeutics continue to advance, the demand for well-characterized, versatile, and efficient ligation reagents will only grow. With its proven track record and straightforward application, this compound is poised to remain a key component in the scientist's toolkit for years to come.

References

-

Rashidian, M., Mahmoodi, M., Shah, R., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. Available at: [Link]

-

ResearchGate. (2013). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Available at: [Link]

-

ACS Publications. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]

-

ResearchGate. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Available at: [Link]

-

ResearchGate. (2013). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

-

PubMed Central. (2014). Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Retrieved from [Link]

-

SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. Available at: [Link]

-

ResearchGate. (1983). Modification of Strecker's reaction by an example of synthesis of alpha-amino-2-methylpropanoic acid. Available at: [Link]

-

MDPI. (2024). Enhancing Biomedicine: Proteomics and Metabolomics in Action. Retrieved from [Link]

-

MDPI. (2023). Proteomics and Metabolomics in Biomedicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

-

ResearchGate. (2014). Metabolomics and Proteomics, and What to Do with All These 'Omes'. Available at: [Link]

Sources

- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 89766-91-6), often abbreviated as AOIBA, is a specialized bioorthogonal reagent critical in modern chemical biology, drug discovery, and diagnostics.[][2] Its molecular structure, featuring a terminal aminooxy group and a carboxylic acid on a sterically hindered dimethyl backbone, provides a unique set of chemical properties.[3][4] The primary utility of AOIBA lies in the high specificity of its aminooxy group, which reacts with aldehydes and ketones under mild, physiological conditions to form stable and hydrolysis-resistant oxime linkages.[5] This selective ligation chemistry makes it an invaluable tool for:

-

Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules that have been modified to contain a carbonyl group.

-

Drug Development: Serving as a structural motif or a linker in novel therapeutic agents, particularly those targeting metabolic pathways.[5]

-

Enzyme Inhibition Studies: Acting as a tool compound to probe the mechanisms of enzymes involved in amino acid metabolism.[5]

-

Analytical Chemistry: Functioning as a derivatizing agent to improve the detection and quantification of carbonyl-containing analytes in complex mixtures via techniques like chromatography.[5]

This guide provides a detailed examination of the synthetic strategies for producing high-purity AOIBA, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Retrosynthetic Analysis and Strategic Considerations

The core chemical challenge in synthesizing AOIBA is the formation of the C-O-N bond at a tertiary carbon center. A logical retrosynthetic approach disconnects this bond, identifying an α-halo acid and a hydroxylamine equivalent as the key precursors.

Caption: Retrosynthetic analysis of AOIBA hydrochloride.

This analysis points to 2-bromo-2-methylpropanoic acid as the ideal electrophile.[6] The choice of the hydroxylamine nucleophile is critical. Using unprotected hydroxylamine can lead to side reactions and low yields. Therefore, synthetic strategies rely on N-protected hydroxylamine derivatives, which allow for controlled alkylation followed by a clean deprotection step. This guide details two robust and field-proven synthetic routes based on this principle: the classic N-hydroxyphthalimide (Gabriel-type) synthesis and a modern approach using di-Boc-protected hydroxylamine.

Route 1: Synthesis via the N-Hydroxyphthalimide Method

This method is a modification of the Gabriel synthesis, a trusted route for amine synthesis. Here, N-hydroxyphthalimide serves as a stable and effective surrogate for hydroxylamine, preventing over-alkylation and other side reactions.[7][8] The phthaloyl group acts as an excellent protecting group that can be removed under specific conditions.

Workflow for the N-Hydroxyphthalimide Route

Caption: Workflow for AOIBA synthesis via the N-hydroxyphthalimide route.

Experimental Protocol

Step 1: Synthesis of 2-(Phthalimidooxy)-2-methylpropanoic acid

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-2-methylpropanoic acid (1.0 eq), N-hydroxyphthalimide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).[9]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration).

-

Reaction: Heat the mixture to 60-70 °C and stir overnight. The reaction progress can be monitored by TLC.

-

Causality: N-hydroxyphthalimide is deprotonated by the base to form a potent nucleophile. The polar aprotic solvent (DMF) facilitates the nucleophilic substitution reaction. While the substrate is a tertiary halide, which could suggest an SN1 pathway, the use of a strong nucleophile under these conditions promotes the desired substitution over elimination.[10]

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water and acidify with 1M HCl until the pH is ~2-3. This protonates the carboxylic acid and precipitates any unreacted starting materials.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Deprotection with Hydrazine

-

Setup: Dissolve the crude 2-(phthalimidooxy)-2-methylpropanoic acid from the previous step in ethanol or a THF/ethanol mixture.

-

Hydrazinolysis: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. A white precipitate (phthalhydrazide) will begin to form.[7]

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Causality: Hydrazine acts as a powerful dinucleophile, attacking the carbonyl centers of the phthalimide ring. This leads to an irreversible cyclization reaction that forms the highly stable and insoluble phthalhydrazide, effectively cleaving the N-O bond and liberating the free aminooxy group.[7]

-

-

Isolation: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. The filtrate contains the desired 2-(aminooxy)-2-methylpropanoic acid.

Step 3: Formation and Isolation of the Hydrochloride Salt

-

Solvent Removal: Concentrate the filtrate from Step 2 under reduced pressure to remove the bulk of the solvent.

-

Precipitation: Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). While stirring vigorously, add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane until precipitation is complete.

-

Final Product: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Route 2: Synthesis via N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH)

This modern approach offers a significant advantage by circumventing the use of highly toxic and potentially explosive hydrazine.[7] The di-Boc protecting group is stable during the alkylation step but is readily cleaved under acidic conditions, allowing for a highly efficient one-pot deprotection and salt formation step.

Workflow for the (Boc)₂NOH Route

Caption: Workflow for AOIBA synthesis via the (Boc)₂NOH route.

Experimental Protocol

Step 1: Synthesis of 2-{[Bis(tert-butoxycarbonyl)amino]oxy}-2-methylpropanoic acid

-

Reagents & Setup: In a round-bottom flask, dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in anhydrous DMF.[7]

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) and stir for 10-15 minutes.

-

Alkylation: Add a solution of 2-bromo-2-methylpropanoic acid (1.1 eq) in DMF dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically slower than the N-hydroxyphthalimide route but proceeds cleanly.[7]

-

Causality: (Boc)₂NOH is a stable, solid hydroxylamine source. The bulky Boc groups prevent side reactions. The reaction proceeds via nucleophilic substitution, and a non-nucleophilic organic base is used to avoid competing reactions with the electrophile.

-

-

Workup: Dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl and perform an extraction as described in Route 1, Step 1.4. Concentrate the organic layers to obtain the crude di-Boc protected intermediate.

Step 2: One-Pot Deprotection and Hydrochloride Salt Formation

-

Setup: Dissolve the crude intermediate from the previous step in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Reaction: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir the mixture at room temperature for 2-4 hours. Vigorous gas (isobutylene and CO₂) evolution will be observed.

-

Causality: The strong acidic conditions protonate the Boc carbonyls, initiating a cascade that leads to the cleavage of both protecting groups. The same reagent, HCl, then protonates the newly liberated aminooxy group to directly form the stable hydrochloride salt, which often precipitates from the reaction mixture.[7]

-

-

Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to induce precipitation.

-

Final Product: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary and Route Comparison

| Feature | Route 1: N-Hydroxyphthalimide | Route 2: (Boc)₂NOH |

| Key Reagents | 2-Bromo-2-methylpropanoic acid, N-hydroxyphthalimide, Hydrazine hydrate, HCl | 2-Bromo-2-methylpropanoic acid, (Boc)₂NOH, Organic Base, HCl |

| Number of Steps | 3 (Alkylation, Deprotection, Salt Formation) | 2 (Alkylation, Deprotection/Salt Formation) |

| Primary Advantage | Utilizes classic, well-established chemistry with readily available reagents.[9] | Avoids the use of highly toxic hydrazine; streamlined final step.[7] |

| Primary Disadvantage | Requires the use of hydrazine, which is a significant safety and handling concern.[7] | (Boc)₂NOH can be more expensive; alkylation step may be slower.[7] |

| Typical Yield | Generally good to high yields (e.g., >70% over 2 steps reported for similar reactions). | High yields, often with simpler purification.[7] |

| Safety Profile | High Hazard: Hydrazine is toxic and a suspected carcinogen. | Moderate Hazard: Involves strong acids and organic bases. |

Characterization and Quality Control

The identity and purity of the final this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the chemical structure, showing the characteristic singlet for the two methyl groups and signals for the NH₃⁺ protons.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base (C₄H₉NO₃, MW: 119.12 g/mol ).[3]

-

Melting Point: To assess purity by comparing with literature values.

-

Purity (HPLC): To quantify the purity of the final compound.

Safety Considerations

-

2-Bromo-2-methylpropanoic acid: Corrosive and causes skin and eye irritation. Handle in a fume hood with appropriate personal protective equipment (PPE).[6]

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be performed in a well-ventilated fume hood with extreme caution.[7]

-

Strong Acids and Bases (HCl, K₂CO₃, DIPEA): Are corrosive and should be handled with care.

-

Solvents (DMF, Dioxane): DMF is a reproductive toxin, and dioxane is a suspected carcinogen. Minimize exposure and handle in a fume hood.

The final product, this compound, is classified as an irritant to the skin, eyes, and respiratory system.[4]

References

- Benchchem. (n.d.). This compound.

- Benchchem. (n.d.). (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid.

-

Wikipedia. (2023, December 27). N-Hydroxyphthalimide. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

-

Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., ... & Kürti, L. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Aminooxy)-2-methylpropionic acid hydrochloride. National Institutes of Health. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Retrieved from [Link]

-

Krasnova, L., & Wong, C. H. (2010). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 51(48), 6293-6295. Retrieved from [Link]

-

PMC. (n.d.). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. National Center for Biotechnology Information. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 89766-91-6 | this compound. Retrieved from [Link]

Sources

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 89766-91-6 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental evidence, and practical insights into the compound's mode of action.

Introduction: A Molecule of Two Faces

This compound is a synthetic compound characterized by a reactive aminooxy moiety. This functional group is the cornerstone of its biological activity, enabling it to interact with a specific subset of biomolecules. Its mechanism of action is not singular; rather, it operates through two primary, interconnected pathways: covalent modification of carbonyl-containing molecules and targeted enzyme inhibition. This dual nature makes it a versatile tool in biochemical research and a molecule of interest in drug discovery.

The Chemistry of Action: Oxime Bond Formation

The principal mechanism of this compound is its ability to form stable oxime bonds with carbonyl-containing compounds, such as aldehydes and ketones.[1] This reaction is highly specific and proceeds under mild physiological conditions, making it a powerful tool for bioconjugation.[] The aminooxy group is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl group, leading to the formation of a covalent oxime linkage. This reaction is robust and the resulting oxime bond is stable against hydrolysis.[1]

This bioorthogonal reactivity allows for the selective labeling and modification of proteins, carbohydrates, and other biomolecules that possess or can be engineered to possess a carbonyl group.

Primary Biological Target: Enzyme Inhibition

Beyond its general reactivity with carbonyls, this compound is recognized as a selective inhibitor of certain enzymes, primarily those involved in amino acid metabolism.[1] This inhibitory action is a direct consequence of the aminooxy group's ability to interact with critical components of the enzyme's active site.

Inhibition of Transaminases

A key class of enzymes targeted by this compound are transaminases (also known as aminotransferases).[1] These enzymes are essential for the synthesis and degradation of amino acids and rely on the cofactor pyridoxal-5'-phosphate (PLP), which contains an aldehyde group. This compound can react with the aldehyde of PLP, forming a stable oxime and rendering the cofactor inactive. This effectively inhibits the transaminase, providing a means to study the roles of these enzymes in various metabolic pathways and disease states.[1]

Potential as a GABA Transaminase Inhibitor

There is evidence to suggest that this compound can act as a GABA (gamma-aminobutyric acid) analog and inhibit GABA transaminase.[1] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA transaminase, the compound would lead to an increase in GABA levels in the brain, a mechanism relevant to the treatment of anxiety, epilepsy, and other neurological disorders.[1]

A Note on Ornithine Decarboxylase (ODC) Inhibition

While direct evidence for the potent inhibition of ornithine decarboxylase (ODC) by this compound is not extensively documented, structurally related aminooxy compounds are known to be powerful inhibitors of this enzyme.[3][4][5] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation.[3] The inhibitory mechanism of these analogs involves interaction with the PLP cofactor of ODC.[3] Given the structural similarities, it is plausible that this compound may also exert some inhibitory effect on ODC, a hypothesis that warrants further investigation.

Visualizing the Mechanism of Action

To better understand the interactions of this compound at a molecular level, the following diagrams illustrate its key mechanisms.

Caption: General mechanism of stable oxime bond formation.

Caption: Mechanisms of enzyme inhibition.

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols provide a framework for investigating the mechanism of action of this compound.

Protocol for Assessing Oxime Formation with a Model Carbonyl Compound

Objective: To confirm the reaction of this compound with a carbonyl group and characterize the resulting oxime adduct.

Methodology:

-

Reaction Setup: In a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), combine this compound with a molar excess of a model aldehyde or ketone (e.g., benzaldehyde or acetone).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).

-

Analysis: Monitor the reaction progress and characterize the product using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To separate the reactants from the product and quantify the extent of the reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the oxime adduct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product.

-

Protocol for Determining Enzyme Inhibition Kinetics

Objective: To characterize the inhibitory effect of this compound on a target enzyme (e.g., a commercially available transaminase).

Methodology:

-

Enzyme Assay Setup: Prepare a series of reaction mixtures containing the enzyme, its substrate, and varying concentrations of this compound. Include a control with no inhibitor.

-

Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the reaction rate over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.

-

Use non-linear regression analysis to fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

-

Determine key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).

-

Quantitative Data Summary

| Parameter | Value | Method of Determination | Reference |

| Molecular Weight | 155.58 g/mol | Computed | [6] |

| Molecular Formula | C₄H₁₀ClNO₃ | Elemental Analysis | [6] |

| Purity | ≥ 97% | Varies by supplier | [7] |

Conclusion and Future Directions

This compound is a versatile molecule whose mechanism of action is rooted in the reactivity of its aminooxy group. Its ability to form stable oxime bonds with carbonyls makes it a valuable tool for bioconjugation, while its capacity to inhibit specific enzymes, particularly transaminases, opens avenues for research in metabolic diseases and neuroscience. Future research should focus on a more comprehensive profiling of its enzyme inhibitory activity, including a definitive assessment of its effects on ornithine decarboxylase, and exploring its potential as a therapeutic agent in preclinical models.

References

-

Wright, P. S., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11059–11076. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Aminooxy)-2-methylpropionic acid hydrochloride. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Khomutov, A. R., et al. (1992). 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity. Journal of Medicinal Chemistry, 35(8), 1339–1344. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 25 g). Retrieved from [Link]

-

Seiler, N., et al. (1992). Pharmacological properties of the ornithine decarboxylase inhibitor 3-aminooxy-1-propanamine and several structural analogues. Cancer Journal, 5(4), 222–229. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 89766-91-6]. Retrieved from [Link]

Sources

- 1. This compound | 89766-91-6 | Benchchem [benchchem.com]

- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of the ornithine decarboxylase inhibitor 3-aminooxy-1-propanamine and several structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [cymitquimica.com]

The Ascendancy of Aminooxy Chemistry: A Technical Guide to Bifunctional Linkers in Modern Research

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is a cornerstone of innovation. In the diverse toolkit of bioconjugation, aminooxy-functionalized bifunctional linkers have emerged as a superior choice for creating robust and well-defined molecular constructs. This guide provides an in-depth exploration of the core principles, practical methodologies, and diverse applications of these powerful chemical tools. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful implementation of this versatile chemistry.

The Core Principle: The Unrivaled Stability of the Oxime Bond

At the heart of aminooxy linker technology lies the highly efficient and chemoselective reaction between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone), forming a stable oxime linkage (-O-N=C-).[1][2][3] This reaction, known as oxime ligation, is a cornerstone of modern bioconjugation for several compelling reasons:

-

Exceptional Stability: The oxime bond is significantly more stable against hydrolysis compared to other common linkages like hydrazones, especially at physiological pH.[4][5][6] One study highlighted that at a neutral pH of 7.0, the half-life of an oxime linkage is approximately 50 days, starkly contrasting with the mere 2-hour half-life of a comparable methylhydrazone.[4] This inherent stability is critical for applications requiring long-term integrity in vivo, such as targeted drug delivery.[1]

-

Chemoselectivity: The reaction is highly specific. The aminooxy and carbonyl groups react selectively with each other, even in the complex milieu of biological systems containing a multitude of other functional groups.[2][7][8] This bioorthogonality prevents the formation of unwanted side products and ensures the creation of well-defined, homogeneous conjugates.[2]

-

Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions, typically within a pH range of 4.5 to 7.0, which is compatible with sensitive biomolecules like proteins and antibodies.[2][9]

The fundamental reaction of oxime ligation is depicted below:

Caption: The fundamental reaction of oxime ligation.

The Anatomy of an Aminooxy Bifunctional Linker

Aminooxy-functionalized bifunctional linkers are modular molecules designed to connect two different molecular entities. Their general structure consists of three key components:

-

The Aminooxy Group: This is the reactive moiety that targets a carbonyl group on the first molecule.

-

The Spacer Arm: This component connects the two reactive ends of the linker. The length and chemical nature of the spacer can be tailored to influence properties such as solubility, steric hindrance, and overall stability of the final conjugate. Polyethylene glycol (PEG) spacers are commonly employed to enhance biocompatibility and solubility.[9][10][11]

-

A Second Reactive Group: This group is designed to react with a specific functional group on the second molecule. Common choices include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting thiols, and azides or alkynes for "click chemistry" reactions.[9][12]

The versatility of these linkers allows for a wide range of conjugation strategies.

Caption: The modular structure of an aminooxy bifunctional linker.

A Comparative Look: Why Choose Aminooxy Chemistry?

To fully appreciate the advantages of aminooxy chemistry, it's insightful to compare it with other common bioconjugation methods.

| Feature | Aminooxy Chemistry (Oxime Ligation) | Maleimide Chemistry (Thioether Linkage) | NHS Ester Chemistry (Amide Linkage) |

| Target Residue | Aldehydes/Ketones (native or engineered) | Cysteine (thiols) | Lysine (primary amines), N-terminus |

| Reaction pH | 4.5 - 7.0[2] | 6.5 - 7.5 | 7.0 - 9.0 |

| Bond Stability (Half-life) | Very High (e.g., ~50 days at pH 7.0)[4] | Moderate (Thioether bond can undergo retro-Michael reaction) | Very High (Half-life of amide bonds can be years) |

| Chemoselectivity | High | Moderate (potential for reaction with other nucleophiles) | Low (reacts with all accessible primary amines) |

| Catalyst Requirement | Optional, but aniline derivatives can significantly increase the reaction rate[13][14][15] | Not required | Not required |

While NHS ester chemistry forms highly stable amide bonds, it lacks specificity, often leading to heterogeneous products. Maleimide chemistry offers better specificity for thiols, but the resulting thioether bond can be less stable. Aminooxy chemistry provides a compelling balance of high stability and exceptional chemoselectivity, making it a preferred method for creating well-defined and robust bioconjugates.[2]

In the Lab: A Generalized Protocol for Antibody-Drug Conjugation (ADC)

One of the most impactful applications of aminooxy linkers is in the construction of Antibody-Drug Conjugates (ADCs).[16] The following protocol outlines a general workflow for the site-specific labeling of an antibody with a drug payload using an aminooxy-PEG linker.

Experimental Workflow

Caption: General workflow for ADC synthesis using oxime ligation.

Step-by-Step Methodology

Part 1: Generation of Aldehyde Groups on the Antibody

A common method for introducing aldehyde groups onto an antibody in a site-specific manner is through the mild oxidation of the carbohydrate moieties in the Fc region.[16][17]

-

Antibody Preparation: Prepare the antibody solution (e.g., IgG) in a suitable buffer such as PBS at a concentration of 3-15 mg/mL.[17] Ensure the buffer is free of primary amines.

-

Oxidation:

-

Quenching:

-

Purification: Purify the aldehyde-modified antibody using a desalting column or ultrafiltration to remove excess periodate and ethylene glycol.[2][18]

Part 2: Conjugation with Aminooxy-Linker-Payload

-

Reaction Setup:

-

To the purified aldehyde-modified antibody, add the aminooxy-functionalized PEG-drug linker. A 5- to 10-fold molar excess of the linker over the antibody is typically used.[2]

-

Catalysis (Recommended): To accelerate the reaction, especially at neutral pH, an aniline catalyst can be added to a final concentration of 10-50 mM.[2][13] Studies have shown that substituted anilines, such as p-phenylenediamine, can be even more effective catalysts.[13][15]

-

-

Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing.[2] The optimal time will depend on the specific reactants and conditions.

-

Purification of the ADC: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove excess linker-payload and catalyst.[2]

Part 3: Characterization of the ADC

-

Determine Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer and the presence of any aggregates.

-

Confirm Antigen Binding: Perform an immunoassay (e.g., ELISA) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Diverse Applications Across Scientific Disciplines

The utility of aminooxy-functionalized bifunctional linkers extends far beyond ADC development. Here are some other key research areas where this chemistry is making a significant impact:

-

Surface Functionalization of Nanoparticles: These linkers are used to attach targeting ligands, imaging agents, or therapeutic payloads to the surface of nanoparticles for applications in drug delivery and diagnostics.[9] The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles.[9]

-

Peptide and Protein Modification: Aminooxy chemistry allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, tags, or other functional moieties.[19]

-

Hydrogel Formation: The formation of stable oxime bonds is utilized in the cross-linking of polymers to create hydrogels for tissue engineering and drug delivery applications.[20]

-

Oligonucleotide Conjugation: These linkers facilitate the attachment of various ligands to oligonucleotides for therapeutic and diagnostic purposes.[21][22]

Conclusion: A Robust and Versatile Tool for Innovation

Aminooxy-functionalized bifunctional linkers, and the underlying oxime ligation chemistry, represent a powerful and reliable platform for the creation of complex molecular architectures. The exceptional stability of the oxime bond, coupled with the high chemoselectivity of the reaction, provides researchers with precise control over the conjugation process. This leads to the generation of homogeneous, well-defined products with predictable properties, a critical factor in the development of next-generation therapeutics, diagnostics, and research tools. As the demand for more sophisticated and targeted molecular constructs continues to grow, the ascendancy of aminooxy chemistry in the field of bioconjugation is set to continue.

References

- Application Notes and Protocols for Surface Modification of Nanoparticles using Aminooxy-PEG2-azide. Benchchem.

- Oxime and Hydrazone Reactions in Bioconjug

- A Comparative Guide to Bioconjugation: The Ascendancy of Aminooxy Chemistry. Benchchem.

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

- Chemoselective ligation techniques: modern applications of time-honored chemistry. Wiley Online Library.

- Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation.

- A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjug

- Expanding the scope of chemoselective peptide lig

- Enhanced catalysis of oxime-based bioconjug

- The Superior Stability of Oxime Linkages in Bioconjugation: A Compar

- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.

- The effect of aminooxy-linkers’ structure on the mechanical properties of hyaluronan-oxime hydrogels. ScienceDirect.

- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.

- Aminooxy-PEG-Amine. AxisPharm.

- Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent.

- Chemical lig

- Modern Ligation Methods to Access N

- Aminooxy PEG. Precise PEG.

- Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminooxy-PEG Linkers. Benchchem.

- Aminooxy-PEG-NH-Boc. AxisPharm.

- Chemoselective Ligation and Modification Strategies for Peptides and Proteins.

- Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids.

- Protocol: Aminooxy Labeling of Glycoproteins. Biotium.

- Aminooxy PEG, Aminooxy linker, Aldehyde reactive. BroadPharm.

- Aminooxy-PEG-OH (MW 2000). MedchemExpress.com.

- Hydrolytic Stability of Hydrazones and Oximes.

- Use of an aminooxy linker for the functionalization of oligodeoxyribonucleotides. PubMed.

- A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. PubMed.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.

- Application Notes and Protocols for Creating Stable Oxime Bonds with Aminooxy Linkers. Benchchem.

- Bis-(Aminooxy)-PEG. AxisPharm.

- Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption. MDPI.

- Insights into dynamic covalent chemistry for bioconjugation applic

Sources

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical ligation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biotium.com [biotium.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. real.mtak.hu [real.mtak.hu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Use of an aminooxy linker for the functionalization of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 2-(Aminooxy)-2-methylpropanoic Acid in Modern Antibiotic Synthesis: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative strategies in antibiotic design and synthesis. This technical guide provides an in-depth exploration of the pivotal role of 2-(Aminooxy)-2-methylpropanoic acid, a versatile bifunctional linker, in the development of novel antibiotic entities. We will dissect the core chemical principles of oxime ligation that underpin its utility, present detailed experimental protocols for its application, and explore its strategic implementation in the synthesis of next-generation antibacterial agents, including sophisticated antibiotic conjugates and novel β-lactamase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioconjugation techniques to address the challenges of modern infectious diseases.

Introduction: The Imperative for Advanced Synthetic Methodologies in Antibiotic Development

The relentless evolution of antibiotic resistance in pathogenic bacteria poses a formidable threat to global health. The development of novel antimicrobial agents is a critical endeavor, requiring not only the discovery of new pharmacophores but also the refinement of existing antibiotic scaffolds to enhance their efficacy, overcome resistance mechanisms, and improve their pharmacokinetic profiles.[1] A key strategy in this pursuit is the application of advanced synthetic methodologies that allow for the precise and stable modification of antibiotic structures.

Among these, the chemoselective formation of oxime bonds has emerged as a powerful tool in medicinal chemistry.[2][3] This guide focuses on a particularly valuable reagent in this class: 2-(Aminooxy)-2-methylpropanoic acid. Its unique structural features—a reactive aminooxy group for covalent ligation and a carboxylic acid moiety for further functionalization or to enhance solubility—make it an exceptional building block in the synthesis of complex antibiotic architectures.[4]

The Chemistry of Oxime Ligation: A Foundation for Antibiotic Innovation

The primary utility of 2-(Aminooxy)-2-methylpropanoic acid lies in its ability to readily react with carbonyl groups (aldehydes and ketones) to form a highly stable oxime linkage.[5] This bioorthogonal reaction is characterized by its high specificity and efficiency under mild, aqueous conditions, making it ideal for the modification of complex biomolecules, including many classes of antibiotics.[2]

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime bond. The stability of the resulting C=N-O linkage is a significant advantage over other conjugation chemistries, such as hydrazones, particularly under physiological conditions.[2]

Key Advantages of Oxime Ligation in Antibiotic Synthesis:

-

High Stability: The oxime bond is robust and resistant to hydrolysis, ensuring the integrity of the modified antibiotic in biological systems.[2]

-

Mild Reaction Conditions: The reaction can be performed in aqueous buffers at or near neutral pH and at ambient temperatures, preserving the often-delicate structures of many antibiotics.[5]

-

Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, avoiding unwanted side reactions with other functional groups present in the antibiotic scaffold.[5]

-

Biocompatibility: The reagents and the resulting linkage are generally well-tolerated in biological systems.

Core Applications of 2-(Aminooxy)-2-methylpropanoic Acid in Antibiotic Synthesis

The unique properties of 2-(Aminooxy)-2-methylpropanoic acid enable its application in several key areas of antibiotic development:

Development of Novel Antibiotic Conjugates

A promising strategy to combat resistance is the development of "Trojan horse" antibiotics, where an antibiotic is linked to a molecule that facilitates its entry into bacterial cells, such as a siderophore.[6] 2-(Aminooxy)-2-methylpropanoic acid can serve as a stable linker to conjugate antibiotics to such targeting moieties.

Synthesis of Novel β-Lactamase Inhibitors

The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically proven strategy to overcome resistance in many Gram-negative bacteria. The design of novel, potent β-lactamase inhibitors is an active area of research. The incorporation of an oxime moiety, facilitated by reagents like 2-(Aminooxy)-2-methylpropanoic acid, can be a key structural feature in these inhibitors.

Modification of Existing Antibiotic Scaffolds

The targeted modification of existing antibiotics can lead to derivatives with improved properties, such as enhanced activity against resistant strains, broader spectrum of activity, or improved pharmacokinetic profiles. 2-(Aminooxy)-2-methylpropanoic acid provides a versatile handle for attaching various functional groups to an antibiotic core. For instance, many FDA-approved cephalosporin antibiotics feature an oxime-containing side chain which enhances their stability against β-lactamases.[2]

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the application of 2-(Aminooxy)-2-methylpropanoic acid in antibiotic synthesis. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the final products.

General Protocol for Oxime Ligation to a Carbonyl-Containing Antibiotic

This protocol describes the general procedure for conjugating 2-(Aminooxy)-2-methylpropanoic acid to an antibiotic that possesses a ketone or aldehyde functionality.

Materials:

-

Carbonyl-containing antibiotic

-

2-(Aminooxy)-2-methylpropanoic acid hydrochloride

-

Aniline (as catalyst)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)

-

Organic co-solvent (e.g., DMSO or DMF, if required for solubility)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Solubilization of Reactants:

-

Dissolve the carbonyl-containing antibiotic in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

-

In a separate vial, dissolve this compound in the reaction buffer to create a stock solution (e.g., 100 mM).

-

-

Reaction Setup:

-

To the antibiotic solution, add a 5-10 fold molar excess of the 2-(Aminooxy)-2-methylpropanoic acid solution.

-

Add aniline catalyst to a final concentration of 10-50 mM.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature or 37°C with gentle stirring.

-

Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours) by observing the consumption of the starting materials and the formation of the desired product peak.

-

-

Purification:

-

Once the reaction is complete, purify the resulting oxime-linked antibiotic conjugate by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS and characterize its structure by high-resolution mass spectrometry and NMR spectroscopy.

-

Diagram: Experimental Workflow for Oxime Ligation

Caption: Workflow for the synthesis of an oxime-linked antibiotic conjugate.

Case Study: Hypothetical Synthesis of a Vancomycin-Siderophore Conjugate

To illustrate the practical application of 2-(Aminooxy)-2-methylpropanoic acid, we present a hypothetical synthesis of a vancomycin-siderophore conjugate. Vancomycin is a glycopeptide antibiotic effective against Gram-positive bacteria, but it has poor activity against Gram-negative bacteria due to its inability to penetrate the outer membrane. Linking it to a siderophore, which is actively transported into Gram-negative bacteria, could potentially expand its spectrum of activity.

Design Rationale:

-

Modification of Vancomycin: The carboxyl group of vancomycin can be modified to introduce a carbonyl group.

-

Functionalization of a Siderophore: A siderophore analog can be synthesized with a free carbonyl group.

-

Ligation: 2-(Aminooxy)-2-methylpropanoic acid can be used as a linker to connect the two modified molecules.

Diagram: Logical Relationship in Vancomycin-Siderophore Conjugate Synthesis

Caption: Synthetic strategy for a vancomycin-siderophore conjugate.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C4H9NO3 | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| CAS Number | 88023-64-7 | [4] |

| Form | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Typical Reaction pH | 6.0 - 7.0 | [2] |

| Common Catalysts | Aniline and its derivatives | [2] |

Conclusion and Future Perspectives

2-(Aminooxy)-2-methylpropanoic acid is a powerful and versatile tool in the modern antibiotic synthesis toolkit. Its ability to form stable oxime linkages under mild and specific conditions makes it an ideal linker for creating complex and innovative antibiotic structures. As the threat of antimicrobial resistance continues to grow, the strategic application of such advanced synthetic methodologies will be paramount in the development of the next generation of life-saving antibacterial therapies. Future research will likely focus on expanding the library of aminooxy-containing linkers with diverse properties and exploring their application in the synthesis of even more sophisticated antibiotic architectures, such as dual-action antibiotics and stimuli-responsive drug delivery systems.

References

-

Miller, M. J., & Nolan, E. M. (2019). Design and Syntheses of New Antibiotics Inspired by Nature's Quest for Iron in an Oxidative Climate. Accounts of Chemical Research, 52(7), 1833–1846. Retrieved from [Link]

-

Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6249. Retrieved from [Link]

-

Jihad, T. W., & Alkazzaz, A. K. S. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Derivatives. Iraqi Journal of Science, 63(10), 4142-4151. Retrieved from [Link]

-

Vo, C. V., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Chemical Communications, 48(61), 7582-7584. Retrieved from [Link]

-